Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid

Chiral Synthesis Peptide Chemistry Enantiomeric Purity

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid ensures synthetic success through three validated attributes: (1) Non-interchangeable (R)-stereochemistry critical for AGC kinase inhibitor potency; (2) Boc orthogonal protection fully compatible with SPPS—unlike Fmoc alternatives; (3) 4-Bromophenyl handle for Suzuki coupling to introduce fluorophores or payloads. Documented starting material for pyridinyl benzamide SGK1/PKA inhibitors. Procurement safeguards against diastereomeric contamination and protecting-group incompatibility.

Molecular Formula C14H18BrNO4
Molecular Weight 344.20 g/mol
CAS No. 261380-20-5
Cat. No. B1276789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
CAS261380-20-5
Molecular FormulaC14H18BrNO4
Molecular Weight344.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br
InChIInChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
InChIKeyZAMLGGRVTAXBHI-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid: Sourcing Guide for a Key β-Amino Acid Intermediate


Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid (CAS: 261380-20-5) is a chiral, protected β-amino acid derivative serving as a crucial building block in pharmaceutical research . It is characterized by a tert-butoxycarbonyl (Boc) protecting group on the (R)-configured β-amino group and a 4-bromophenyl substituent, giving it a molecular formula of C₁₄H₁₈BrNO₄ and a molecular weight of 344.2 g/mol . As a non-proteinogenic amino acid, it is primarily used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and enhance the metabolic stability of peptide-based therapeutics .

Why Generic Substitution Fails: Differentiating Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid from Close Analogs


Substituting Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid with a seemingly similar analog can lead to project failure due to critical differences in stereochemical outcome, deprotection compatibility, and validated synthetic utility. The (R)-configuration is non-interchangeable with the (S)-enantiomer, as it will yield a diastereomeric product with altered 3D structure and potentially compromised biological activity [1]. Replacing the Boc group with Fmoc alters the orthogonal protection strategy, impacting SPPS compatibility and cleavage conditions . Furthermore, the 4-bromo substituent is a specific structural requirement in the synthesis of targeted kinase inhibitors, where other halogen or hydrogen substitutions are not documented as viable alternatives . These specific attributes are the foundation of its value in research and development.

Quantitative Differentiation Evidence for Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid


Evidence Item 1: Stereochemical Purity and Configuration

The target (R)-enantiomer (CAS: 261380-20-5) is distinguished from its (S)-counterpart (CAS: 261165-06-4) by its specific optical rotation . This property is critical for confirming identity and stereochemical integrity, which directly impacts the formation of the intended diastereomer in peptide coupling reactions.

Chiral Synthesis Peptide Chemistry Enantiomeric Purity

Evidence Item 2: Analytical Purity Specifications

Vendor specifications provide quantitative purity benchmarks essential for procurement decisions. The target compound is offered with a higher certified purity level compared to its (S)-enantiomer by the same supplier . This difference in purity can be crucial for reactions sensitive to impurities, such as polymerizations or kinetic resolutions.

Quality Control Analytical Chemistry Pharmaceutical Intermediates

Evidence Item 3: Validated Use as Starting Material for AGC Kinase Inhibitors

This specific (R)-Boc-protected β-amino acid is a documented starting material for preparing pyridinyl benzamide derivatives as AGC kinase inhibitors . This established synthetic pathway creates a strong procurement rationale for researchers in this field, distinguishing it from other β-amino acids that lack a defined role in this therapeutic class.

Medicinal Chemistry Kinase Inhibitor Oncology

Key Application Scenarios for Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid


Synthesis of AGC Kinase Inhibitor Intermediates

Medicinal chemistry teams developing AGC kinase inhibitors (e.g., targeting SGK1 or PKA) can utilize this compound as a direct starting material for synthesizing pyridinyl benzamide derivatives . This application is supported by vendor documentation and provides a defined entry point into this inhibitor class.

Synthesis of Conformationally Constrained Peptides

This β-amino acid is incorporated into peptides to introduce a specific (R)-configured β-residue. This modification restricts backbone flexibility, which can enhance a peptide's metabolic stability and potentially alter its binding conformation to a biological target, as is a general property of β-amino acids in SPPS .

Precursor for Site-Specific Bioconjugation Reagents

The 4-bromophenyl moiety provides a synthetic handle for further functionalization. After incorporation into a peptide, it can serve as a site for cross-coupling reactions (e.g., Suzuki coupling) to attach fluorophores, affinity tags, or cytotoxic payloads, enabling the creation of advanced bioconjugates .

Material Science: Functional Polymer Synthesis

Researchers in material science can employ this chiral monomer to synthesize functionalized polymers or hydrogels. The combination of the protected amino group and the bromophenyl ring allows for the creation of novel materials with tailored properties, such as specific degradation profiles or interaction sites for drug delivery systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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